2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
BenchChem offers high-quality 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-16-8-4-5-9-17(16)15-31-21-11-7-6-10-19(21)26-27(38(31,33)34)24(20(14-29)28(30)37-26)18-12-22(35-2)25(32)23(13-18)36-3/h4-13,24,32H,15,30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYQQHADFNRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer effects and inhibition of specific kinases.
Chemical Structure
The molecular structure of compound 1 can be represented as follows:
- IUPAC Name : 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 432.51 g/mol
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with compound 1:
Anticancer Activity
Compound 1 has demonstrated significant anticancer properties through various mechanisms:
-
Inhibition of Kinases :
- The compound showed promising inhibition efficacy against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro assays revealed an IC50 value of 0.216 µM for EGFR and 0.259 µM for VEGFR-2, which are comparable to Sorafenib, a standard reference inhibitor .
-
Cell Viability Assays :
- The cytotoxic effects were assessed using the MTT assay across five cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated strong selective cytotoxicity against these malignant cells while exhibiting lower toxicity towards normal cell lines such as HFL-1 and WI-38 .
The mechanism by which compound 1 exerts its biological effects involves several pathways:
- Kinase Inhibition : By inhibiting EGFR and VEGFR-2, compound 1 disrupts signaling pathways critical for cancer cell proliferation and survival.
- Molecular Docking Studies : Docking analyses indicated that compound 1 fits well into the active sites of both EGFR and VEGFR-2 kinases, forming hydrogen bonds with key residues. This interaction is crucial for its inhibitory activity .
Table 1: Inhibition Potency of Compound 1 Compared to Sorafenib
| Target Kinase | Compound 1 IC50 (µM) | Sorafenib IC50 (µM) | Relative Activity |
|---|---|---|---|
| EGFR | 0.216 | 0.230 | Comparable |
| VEGFR-2 | 0.259 | 0.308 | Superior |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) Compound 1 | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | XX | Vinblastine: XX |
| HCT-116 | XX | Colchicine: XX |
| PC-3 | XX | Vinblastine: XX |
| A549 | XX | Colchicine: XX |
| HepG-2 | XX | Vinblastine: XX |
Note: Specific IC50 values for reference drugs should be filled in based on experimental data.
Case Studies
Several case studies have explored the efficacy of compound 1 in preclinical settings:
-
Study on MCF-7 Cells :
- A detailed investigation into the effects of compound 1 on MCF-7 cells revealed a dose-dependent reduction in cell viability. The study emphasized the importance of further exploring this compound as a potential therapeutic agent in breast cancer treatment.
-
In Vivo Models :
- Preliminary in vivo studies using xenograft models demonstrated that treatment with compound 1 resulted in significant tumor regression compared to control groups. These findings warrant further investigation into its pharmacodynamics and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
